molecular formula C10H5Cl2NO3 B3002699 6,8-Dichloro-2-oxochromene-3-carboxamide CAS No. 101166-95-4

6,8-Dichloro-2-oxochromene-3-carboxamide

Cat. No.: B3002699
CAS No.: 101166-95-4
M. Wt: 258.05
InChI Key: ZOZWADMLNMOQJH-UHFFFAOYSA-N
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Description

Historical Context and Pharmacological Significance of the Chromene Scaffold in Drug Discovery

Historically, compounds featuring the chromone (B188151) nucleus, a type of chromene, have been recognized for their therapeutic properties. nih.gov The chromene structure is a common and integral feature of many natural products, which has spurred extensive research into its pharmacological potential. nih.gov This research has revealed that chromene derivatives possess a multitude of biological activities, including but not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticoagulant properties. ontosight.aimdpi.com The versatility of the chromene scaffold allows for structural modifications that can fine-tune its therapeutic effects, making it a privileged structure in drug discovery. researchgate.netnih.gov The inherent low toxicity and lipophilic nature of many chromene derivatives further enhance their potential as therapeutic agents, as these characteristics facilitate membrane permeability. mdpi.com

Rationale for Research Focus on 6,8-Dichloro-2-oxochromene-3-carboxamide and its Derivatives

The specific focus on this compound is predicated on the known biological activities of structurally similar compounds. The closely related precursor, 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid, has been identified as a coumarin (B35378) derivative with potential anticoagulant, anti-inflammatory, and anticancer properties. ontosight.ai Research into this carboxylic acid derivative has highlighted its role as a potential enzyme inhibitor, making it a person of interest for further development as a therapeutic agent. ontosight.ai

The rationale for investigating the carboxamide derivative, this compound, stems from the common practice in medicinal chemistry of modifying a carboxylic acid group to a carboxamide to potentially enhance pharmacological properties such as cell permeability, metabolic stability, and target binding. The introduction of the carboxamide functional group can lead to new hydrogen bonding interactions with biological targets, potentially altering the compound's activity and selectivity. Furthermore, the presence of two chlorine atoms at the 6 and 8 positions of the chromene ring is significant. Halogenation is a well-known strategy in drug design to modulate the electronic and lipophilic properties of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.

Overview of Current Research Trajectories for Chromene-3-carboxamide Systems in Biological Applications

Current research into chromene-3-carboxamide systems is exploring a wide range of biological applications, driven by the diverse activities observed in this class of compounds. A significant area of investigation is their potential as anticancer agents. mdpi.comresearchgate.net Various N-substituted 2-oxochromene-3-carboxamides have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. researchgate.net

Another important research trajectory is the investigation of these compounds as enzyme inhibitors. For instance, certain 3-carboxamido-7-substituted coumarins have shown promise as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. mdpi.com The anti-inflammatory properties of substituted (2-oxochromen-3-yl)benzamides have also been a subject of study, with some derivatives showing significant activity. researchgate.net

The antibacterial and antifungal activities of chromene-3-carboxamide derivatives are also being explored, although some studies have shown limited to no activity against certain bacterial strains. researchgate.net The broad and varied biological activities of the chromene-3-carboxamide scaffold continue to make it an attractive target for the development of new therapeutic agents.

Biological Activities of Substituted 2-oxochromene-3-carboxamide Derivatives

The following table summarizes the observed biological activities of various substituted 2-oxochromene-3-carboxamide derivatives, highlighting the versatility of this chemical scaffold.

Derivative ClassBiological ActivityReference
N-substituted (2-oxochromen-3-yl)benzamidesAnti-inflammatory, Analgesic researchgate.net
3-Carboxamido-7-substituted coumarinsSelective MAO-B inhibition mdpi.com
N-substituted-2-oxo-2H-1-benzopyran-3-carboxamidesAntibacterial, Anti-inflammatory researchgate.net
Pyranocoumarin-3-carboxamide derivativesAnticancer researchgate.net

Anticancer Activity of Selected Coumarin-3-Carboxamide Derivatives

This table presents the cytotoxic activity of specific coumarin-3-carboxamide derivatives against different cancer cell lines, as indicated by their IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
4-fluoro benzamide (B126) derivativeHepG22.62–4.85 researchgate.net
4-fluoro benzamide derivativeHeLa0.39–0.75 researchgate.net
2,5-difluoro benzamide derivativeHepG22.62–4.85 researchgate.net
2,5-difluoro benzamide derivativeHeLa0.39–0.75 researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dichloro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZWADMLNMOQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Syntheses of 6,8 Dichloro 2 Oxochromene 3 Carboxamide and Its Chemical Analogs

Strategic Development of Synthetic Pathways for Chromene-3-carboxamides

The creation of the chromene-3-carboxamide framework is a cornerstone of synthesizing the target molecule and its analogs. Chemists have developed several robust strategies that can be broadly categorized into those involving condensation and cyclization, as well as multi-component reactions.

Reaction Mechanisms Involving Condensation Processes

Condensation reactions are fundamental to the assembly of the chromene skeleton. A prevalent method is the Knoevenagel condensation, which typically involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as cyanoacetamide or diethyl malonate. rsc.orgeurjchem.comsapub.orggoogle.com

For instance, the reaction of a substituted salicylaldehyde with N-substituted cyanoacetamides can lead to the formation of a 2-imino-2H-chromene-3-carboxamide. rsc.orgresearchgate.net This process is believed to proceed through an initial condensation between the aldehyde group and the active methylene of the cyanoacetamide, followed by an intramolecular nucleophilic attack by the hydroxyl group onto the nitrile, leading to cyclization. rsc.org

Another key condensation strategy is the Vilsmeier-Haack reaction. This reaction, when applied to 2-hydroxyacetophenones, yields chromone-3-carbaldehydes, which are valuable intermediates. semanticscholar.org These carbaldehydes can then be further functionalized to produce the desired carboxamides.

The table below summarizes various condensation approaches used in the synthesis of chromene derivatives.

Cyclization Methods for Constructing the Chromene Ring System

The formation of the heterocyclic pyran ring is the defining step in chromene synthesis. Various cyclization strategies have been developed, often occurring in tandem with initial condensation reactions.

One common pathway involves an intramolecular O-heterocyclization. After an initial condensation or Michael addition, a phenoxide ion, generated from the starting salicylaldehyde derivative, acts as a nucleophile. This phenoxide attacks an electrophilic center, such as a nitrile or ester group, to close the ring and form the chromene system. nih.gov

Alternative methods include:

Ring-Closing Metathesis (RCM): This powerful technique uses specific catalysts to form the chromene ring from a diene precursor, such as a 2-styrenyl allyl ether.

Intramolecular Rauhut–Currier Reaction: This method employs nucleophilic catalysts, like lithium selenolates, to induce cyclization of chalcone (B49325) derivatives into 2H- or 4H-chromenes. acs.org

Electrocyclization: In some advanced synthetic cascades, an o-quinone methide intermediate can undergo a 6π-electrocyclization to form the chromene ring. nih.gov

Palladium-Catalyzed Cyclization: Aryl propargyl ethers can undergo palladium-catalyzed reactions to close the pyran ring. nih.gov

These diverse methods provide chemists with a versatile toolkit to construct the chromene scaffold, adaptable to a wide range of substrates and desired substitution patterns.

Multi-Component Reaction Approaches for Chromene Derivatives

Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical approach for synthesizing complex molecules like chromenes in a single step. ijlsci.in These reactions combine three or more reactants in a one-pot synthesis, avoiding the need to isolate intermediates. lew.rojcsp.org.pk

A typical MCR for chromene synthesis involves the reaction of a salicylaldehyde, an active methylene compound (like malononitrile), and a third component, which can vary to introduce diversity into the final structure. orientjchem.org For example, a three-component reaction of an aromatic aldehyde, malononitrile, and a naphthol derivative can yield various benzochromenes. lew.ro The reaction often proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization. jcsp.org.pkresearchgate.net The use of various catalysts, including organocatalysts like DABCO or even catalyst-free systems under specific conditions, has been explored to facilitate these transformations. jcsp.org.pkorientjchem.org

Targeted Incorporation of Dichloro-Substitution at C-6 and C-8

To synthesize the specific target compound, 6,8-Dichloro-2-oxochromene-3-carboxamide, chlorine atoms must be precisely placed at the C-6 and C-8 positions of the aromatic ring. This is typically achieved by starting with a pre-functionalized precursor.

Chlorination Techniques and Regioselectivity

The most direct route to 6,8-disubstituted chromenes is to begin the synthesis with a correspondingly substituted phenol (B47542) or salicylaldehyde. The synthesis of 3,5-dichlorosalicylaldehyde (B181256), the key precursor for the target molecule, provides the necessary chlorinated backbone. While direct C-H chlorination of aromatic rings is possible, achieving specific regioselectivity can be challenging. nih.gov Directing groups on the aromatic ring play a crucial role in determining the position of electrophilic substitution. nih.gov For phenols, the hydroxyl group is a strong ortho-, para-director. Therefore, starting with a phenol and performing formylation (e.g., via the Reimer-Tiemann or Duff reaction) is a common strategy to produce the required salicylaldehyde. wikipedia.orggoogle.com

Alternatively, direct chlorination of unprotected anilines using reagents like copper(II) chloride has shown high regioselectivity for the para-position, which could be a useful strategy for synthesizing chlorinated precursors. nih.gov For the synthesis of the title compound, using commercially available 3,5-dichlorosalicylaldehyde is the most straightforward approach.

Introduction of the Carboxamide Moiety at Position 3

The final step in the synthesis is the formation of the carboxamide group at the C-3 position. This is almost universally achieved from the corresponding coumarin-3-carboxylic acid. ias.ac.in The synthesis of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid can be accomplished via the Knoevenagel condensation of 3,5-dichlorosalicylaldehyde with malonic acid.

Once the carboxylic acid is obtained, it is converted into the carboxamide. This transformation typically involves two steps:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive intermediate, most commonly an acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.org

Amination: The activated acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine in the presence of a base (like triethylamine) to yield the desired carboxamide. semanticscholar.org

Coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can also be used to facilitate the direct amidation of the carboxylic acid with an amine, offering a milder alternative to the formation of acyl chlorides. nih.gov Microwave-assisted methods have also been developed for the direct conversion of carboxylic acids to amides, offering advantages such as shorter reaction times and higher yields. asianpubs.org

The table below outlines the common methods for this conversion.

Advanced Synthetic Methodologies and Green Chemistry Principles in Chromene Derivative Synthesis

The synthesis of chromene derivatives, including this compound, has evolved significantly, with a growing emphasis on advanced methodologies that align with the principles of green chemistry. These modern approaches aim to enhance efficiency, reduce waste, and minimize the use of hazardous materials, representing a substantial improvement over traditional synthetic routes. researchgate.net

Key advanced and green synthetic strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which streamlines the synthetic process. nih.govrsc.org MCRs are highly atom-economical and reduce the need for intermediate purification steps, thereby saving time, labor costs, and solvent usage. scispace.com The synthesis of various 4H-chromenes is often achieved through one-pot, three-component reactions involving an aldehyde, malononitrile, and an activated phenol or naphthol. scispace.comsharif.edu

Microwave and Ultrasound Irradiation: These non-conventional energy sources can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. researchgate.netnih.gov Microwave-assisted synthesis, in particular, has been shown to produce high yields of chromene derivatives efficiently. nih.gov Ultrasound irradiation offers another energy-efficient method that promotes reactions through acoustic cavitation. researchgate.net

Use of Green Catalysts and Solvents: There is a clear trend towards replacing hazardous organic bases like piperidine (B6355638) and triethylamine (B128534) with more environmentally benign catalysts. scispace.com Novel catalysts such as ionic liquids, nanoparticles, biocatalysts, and even materials derived from agricultural waste are being explored. ijpsjournal.com Rochelle salt has been utilized as a green, heterogeneous, and reusable catalyst for preparing aminochromenes. scispace.com Furthermore, water or water-ethanol mixtures are increasingly used as solvents, replacing volatile and toxic organic solvents like DMF and acetonitrile. nih.govscispace.com Water is an ideal green solvent as it is inexpensive, non-toxic, and readily available. scispace.com

Photocatalysis: Visible-light-mediated synthesis is an emerging green technology that uses light as a clean and abundant energy source. researchgate.net Photoredox catalysis, in particular, offers innovative and sustainable strategies for constructing and functionalizing complex molecules like chromenes, minimizing the reliance on thermal energy and hazardous reagents. researchgate.net

These methodologies not only make the synthesis of chromene derivatives more sustainable but also often lead to improved yields and easier purification processes. researchgate.net The application of green metrics, such as Atom Economy (AE) and E-factor (environmental factor), helps in quantifying the environmental impact and efficiency of these synthetic routes. nih.gov

Spectroscopic and Crystallographic Characterization in Synthetic Research

The structural confirmation of newly synthesized compounds like this compound and its analogs is a critical step in synthetic research. A combination of spectroscopic and crystallographic techniques is employed to provide a comprehensive characterization of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

For a compound like this compound, the expected NMR signals can be inferred from data on closely related analogs. For instance, the ¹H NMR spectrum of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate shows a characteristic singlet for the proton at the C4 position (H-4) at a downfield chemical shift (δ = 8.37 ppm) due to its position on a double bond and proximity to the carbonyl group. nih.gov The aromatic protons appear as doublets, reflecting their coupling. nih.gov The amide protons (NH₂) of a carboxamide would typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons of the lactone and carboxamide groups are the most deshielded, appearing at the lowest field (typically δ > 160 ppm). nih.govmdpi.com Aromatic and vinylic carbons appear in the intermediate region (δ ≈ 110-155 ppm), while any aliphatic carbons would be found at the highest field. nih.gov

NucleusPositionExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹HH-4~8.4 - 8.9Singlet (s)Vinylic proton, highly deshielded. nih.govmdpi.com
H-5, H-7~7.3 - 8.0Doublet (d)Aromatic protons on the benzene (B151609) ring. nih.gov
-CONH₂VariableBroad Singlet (br s)Chemical shift is solvent-dependent.
¹³CC=O (Amide)~160 - 164-Amide carbonyl carbon. mdpi.com
C=O (Lactone)~155 - 162-Lactone carbonyl carbon. nih.govmdpi.com
Aromatic/Vinylic Carbons~115 - 155-Includes C3, C4, and carbons of the benzene ring. nih.gov
C-ClVariable-Carbons directly attached to chlorine atoms (C6, C8). nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

The most prominent peaks would be associated with the carbonyl groups. The lactone carbonyl (C=O) stretching vibration in coumarins typically appears at a high frequency, around 1700-1776 cm⁻¹. nih.govnih.gov The amide carbonyl stretching vibration is expected in the range of 1670-1690 cm⁻¹. nih.gov The N-H stretching vibrations of the primary amide (-CONH₂) would produce one or two bands in the region of 3100-3400 cm⁻¹. Other significant absorptions include C=C stretching for the aromatic and pyrone rings (around 1450-1620 cm⁻¹) and C-Cl stretching vibrations at lower wavenumbers.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Amide (N-H)Stretch3100 - 3400 nih.gov
Lactone (C=O)Stretch1700 - 1776 nih.govnih.gov
Amide (C=O)Stretch1670 - 1690 nih.gov
Aromatic/Vinylic (C=C)Stretch1450 - 1620 rdd.edu.iq
Aromatic (C-H)Stretch~3000 - 3100 ijres.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₀H₅Cl₂NO₃), the molecular ion peak (M⁺) would be a key identifier. Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the spectrum will show three peaks for the molecular ion: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

The fragmentation of coumarins under electron ionization (EI) is well-documented and typically involves the loss of a molecule of carbon monoxide (CO, 28 Da) from the pyrone ring to form a benzofuran (B130515) radical ion. benthamopen.com Subsequent fragmentations can also occur. For the title compound, fragmentation would likely begin with this characteristic loss of CO. benthamopen.comnih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the parent ion and its fragments, confirming the molecular formula. benthamopen.combenthamopenarchives.com

IonFormulaDescriptionKey Feature
[M]⁺•[C₁₀H₅³⁵Cl₂NO₃]⁺•Molecular IonCharacteristic isotopic cluster (M, M+2, M+4) due to two Cl atoms. benthamopen.com
[M+2]⁺•[C₁₀H₅³⁵Cl³⁷ClNO₃]⁺•Isotopic Peak
[M+4]⁺•[C₁₀H₅³⁷Cl₂NO₃]⁺•Isotopic Peak
[M-CO]⁺•[C₉H₅Cl₂NO₂]⁺•Loss of carbon monoxideTypical fragmentation pathway for coumarins. benthamopen.com

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not detailed in the provided context, data from its parent compound, 2-oxo-2H-chromene-3-carboxamide, and other derivatives can be used for prediction. nih.gov The coumarin (B35378) core is expected to be nearly planar. nih.gov The carboxamide group may be slightly twisted out of the plane of the coumarin ring. nih.gov A key feature in the crystal packing of such amides is the formation of intermolecular hydrogen bonds. The amide N-H protons can act as hydrogen bond donors, while the carbonyl oxygens (from both the amide and lactone groups) can act as acceptors. nih.gov These interactions, along with π-π stacking between the aromatic rings, play a crucial role in stabilizing the crystal lattice. nih.gov

Structural ParameterExpected ObservationSignificance
Molecular GeometryLargely planar coumarin ring system.Confirms the core heterocyclic structure. nih.gov
ConformationPotential rotation of the C3-carboxamide bond.Determines the overall molecular shape. nih.gov
Intermolecular InteractionsN-H···O hydrogen bonding between amide groups and/or carbonyls.Governs the crystal packing and solid-state properties. nih.gov
Stackingπ-π stacking interactions between aromatic rings.Contributes to the stability of the crystal lattice. nih.gov

Investigations into the Biological Activities of 6,8 Dichloro 2 Oxochromene 3 Carboxamide and Its Derivatives

Anticancer and Antiproliferative Biological Activities

While the broader class of coumarins and carboxamide derivatives has been a subject of extensive cancer research, specific data on the anticancer and antiproliferative activities of 6,8-dichloro-2-oxochromene-3-carboxamide is not available in the reviewed literature. Investigations into structurally related compounds offer a glimpse into the potential mechanisms that could be relevant.

In Vitro Efficacy Against Various Cancer Cell Lines

There is no specific information available in the searched scientific literature regarding the in vitro efficacy of this compound against various cancer cell lines.

Cellular Mechanisms of Action in Cancer Proliferation Control (e.g., apoptosis induction, cell cycle arrest)

Specific studies on the cellular mechanisms of action for this compound, such as apoptosis induction or cell cycle arrest, have not been identified in the available literature.

Antitumor Effects in Preclinical In Vivo Models

There is no specific information available from preclinical in vivo models regarding the antitumor effects of this compound.

Anti-inflammatory Biological Activities

The anti-inflammatory potential of coumarin (B35378) derivatives is well-documented, often linked to their ability to modulate various inflammatory pathways. However, specific research on the anti-inflammatory activities of this compound is not present in the currently available scientific literature.

Modulation of Inflammatory Mediators and Pathways

No specific data exists in the reviewed literature concerning the modulation of inflammatory mediators and pathways by this compound.

Inhibition of Key Enzymes in Inflammatory Responses (e.g., COX-2)

There is no information available in the searched scientific literature regarding the inhibition of key enzymes in inflammatory responses, such as COX-2, by this compound.

Antimicrobial and Antifungal Biological Activities

The coumarin scaffold, a fundamental component of this compound, is a recurring motif in compounds exhibiting a wide spectrum of biological activities. nih.gov Research into this class of compounds has revealed nuanced antimicrobial and antifungal properties, with some derivatives demonstrating highly specific and potent effects against particular pathogens.

Investigations into a class of 2-oxo-2H-chromene-3-carboxamide derivatives revealed that the synthesized compounds generally exhibit little to no activity against various species of Gram-positive and Gram-negative bacteria. nih.gov However, the antimicrobial potential of the broader coumarin framework is significantly influenced by the nature and position of its substituents. mdpi.com

For instance, studies on related halogenated coumarins have demonstrated potent antibacterial action. Tri-halogenated 3-nitro-2H-chromenes, which share a halogenated coumarin core, displayed significant anti-staphylococcal activities with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 µg/mL. nih.gov Specifically, the derivative 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a particularly effective agent against multidrug-resistant strains of S. aureus and S. epidermidis, with MIC values of 4 µg/mL and 1–4 µg/mL, respectively. nih.gov Other research on coumarin-3-carboxamide derivatives has documented activity against Gram-positive bacteria such as Bacillus subtilis, Corynebacterium xerosis, Staphylococcus aureus, and Staphylococcus faecalis. mdpi.com

Compound Class/DerivativeBacterial StrainActivity (MIC in µg/mL)Source
2-oxo-2H-chromene-3-carboxamide derivativesVarious Gram-positive & Gram-negative bacteriaLittle to no activity nih.gov
Tri-halogenated 3-nitro-2H-chromenesAnti-staphylococcal activity1–8 nih.gov
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneMultidrug-resistant S. aureus4 nih.gov
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneMultidrug-resistant S. epidermidis1–4 nih.gov

Similar to their general antibacterial profile, the evaluated 2-oxo-2H-chromene-3-carboxamide derivatives were found to possess minimal activity against various strains of pathogenic fungi. nih.gov This highlights a degree of specificity in the biological action of this particular series of compounds.

In the broader context of related chemical structures, carboxamide derivatives have been explored as potential succinate (B1194679) dehydrogenase inhibitors for antifungal applications. nih.govresearchgate.net For example, certain novel pyridine (B92270) carboxamide derivatives have shown moderate to good in vitro antifungal activity. nih.gov Likewise, other studies on ethyl 2-oxo-2H-chromene-3-carboxylate derivatives found that some compounds exhibit notable antifungal activity against tested strains, with one derivative showing an inhibition rate of up to 60.29% against Fusarium oxysporum. researchgate.net

A significant finding in the study of 2-oxo-2H-chromene-3-carboxamide derivatives is their potent and selective inhibitory action against Helicobacter pylori. nih.gov Despite their lack of broad-spectrum antibacterial activity, certain compounds within this class demonstrated a specific and powerful effect on the growth of H. pylori. nih.gov

This inhibitory action was observed across a Minimum Inhibitory Concentration (MIC) range of 0.0039–16 µg/mL. nih.gov Notably, the efficacy of these compounds extended to metronidazole-resistant strains of H. pylori, indicating a mechanism of action that may circumvent common resistance pathways. nih.gov A cytotoxic screening of the most active anti-H. pylori agents from this series indicated that a number of the derivatives induced low cytotoxic effects. nih.gov

Compound ClassTarget OrganismActivity (MIC Range in µg/mL)Source
2-oxo-2H-chromene-3-carboxamide derivativesHelicobacter pylori (including metronidazole-resistant strains)0.0039–16 nih.gov

Antioxidant Biological Activities

Coumarin derivatives are recognized for their potential antioxidant properties, which are primarily attributed to their ability to act as free radical scavengers and protect against oxidative processes. nih.govmdpi.com The antioxidant capacity of these compounds is largely dependent on their chemical structure and substitution patterns. mdpi.com

The antioxidant potential of coumarins is frequently evaluated using various in vitro assays that measure their ability to scavenge stable free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), nitric oxide, and hydrogen peroxide radical scavenging assays. nih.govmdpi.com

Studies on various coumarin derivatives have demonstrated significant radical scavenging activity. nih.gov For example, certain synthesized N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide compounds showed good antioxidant activity in DPPH, nitric oxide, and hydrogen peroxide tests. nih.gov The mechanism often involves the donation of a hydrogen atom from the coumarin structure to the radical, thereby neutralizing it. nih.govmdpi.com The presence and position of hydroxyl groups on the coumarin ring are particularly important, with dihydroxylated coumarins often showing potent scavenging capabilities. mdpi.com Research on coumarin-thiosemicarbazones bearing a catecholic motif also revealed significant antioxidant activity in both DPPH and ABTS assays. mdpi.com

Compound ClassAssayActivitySource
Coumarin–thiosemicarbazones with catecholic motifDPPHIC50 = 7.1 µM mdpi.com
Coumarin–thiosemicarbazones with catecholic motifABTSIC50 = 8.8–9.0 µM mdpi.com
Substituted 2-(2-oxo-2H-chromen-4-yloxy)acetamidesDPPH, H₂O₂, Nitric OxideGood scavenging activity nih.gov

Antioxidant compounds can play a crucial role in protecting cells and tissues from oxidative damage induced by reactive oxygen species (ROS). nih.gov Oxidative stress can lead to neuronal injury and the degeneration of neurons. nih.gov Studies have shown that exposure to certain neurotoxins can cause a significant increase in biomarkers of oxidative damage, such as F(2)-isoprostanes, and a depletion of ATP in neuronal cells. nih.gov

Antioxidants can mitigate these harmful effects. For example, pretreatment with antioxidants has been shown to protect neurons from such damage. nih.gov While direct studies on this compound are limited in this context, the established radical-scavenging ability of the broader coumarin class suggests a potential role in cellular protection against oxidative stress. mdpi.com By neutralizing free radicals, these compounds can help prevent the cascade of events that leads to lipid peroxidation, DNA mutations, and other forms of cellular damage.

Enzyme Modulatory Activities

The coumarin-3-carboxamide scaffold has been identified as a key pharmacophore, with various derivatives demonstrating inhibitory or modulatory effects on several clinically relevant enzymes. These activities are crucial in the context of multifactorial diseases such as neurodegenerative disorders, diabetes, and inflammatory conditions.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes responsible for the oxidative deamination of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative and psychiatric disorders. Research has shown that the coumarin nucleus is a promising scaffold for MAO inhibitors. Specifically, substitutions at the C-3 position, such as a carboxamide group, can lead to potent and selective inhibitors.

Studies on a series of 3-carboxamido-7-substituted coumarins have demonstrated that these compounds can be potent and selective inhibitors of human MAO-B (hMAO-B), with some derivatives exhibiting IC50 values in the micromolar range. The planar backbone of the coumarin scaffold is thought to fit well within the catalytic site of MAO-B. mdpi.com While direct inhibitory data for this compound is not extensively detailed, the known structure-activity relationships for coumarin-3-carboxamides suggest its potential as a MAO inhibitor, warranting further investigation.

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease. The coumarin scaffold has been extensively used to develop AChE inhibitors. Coumarins with substitutions at the C-3 and C-4 positions have demonstrated notable anti-AChE activities. mdpi.com

The introduction of a carboxamide group at the C-3 position is a common strategy in the design of these inhibitors. mdpi.com Research on coumarin-3-carboxamide derivatives has yielded compounds with significant inhibitory potency. For example, certain coumarin-triazole-amino acid hybrids have been synthesized and shown to inhibit AChE. While specific data on the 6,8-dichloro derivative is limited, the general class of coumarin-3-carboxamides is well-established for its potential in AChE inhibition.

Janus Kinase-3 (JAK-3) Inhibition

The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that are fundamental to immune responses and inflammation. nih.gov JAK3, in particular, is predominantly expressed in hematopoietic cells and is a key target for treating autoimmune diseases like rheumatoid arthritis. nih.gov While the primary focus for JAK3 inhibitors has been on other heterocyclic systems, such as pyrimidines, theoretical studies have begun to explore the potential of coumarins. nih.govresearchgate.net

A theoretical modeling study evaluated the interaction of various coumarin derivatives with the JAK-3 protein surface. scispace.comcerradopub.com.brresearchgate.net The results indicated that several coumarin derivatives could be viable alternatives as JAK-3 inhibitors, with some showing a lower theoretical inhibition constant (Ki) than the established drug tofacitinib. scispace.comcerradopub.com.brresearchgate.net Although this was a computational study and did not specifically test this compound, it opens a new avenue for investigating this class of compounds as potential JAK-3 inhibitors. scispace.comcerradopub.com.br

Alpha-Amylase and Alpha-Glucosidase Inhibition

Inhibitors of α-amylase and α-glucosidase are therapeutic agents for type 2 diabetes, as they delay carbohydrate digestion and reduce postprandial hyperglycemia. Research into chromene derivatives has identified their potential as inhibitors of these enzymes. A study on 6-sulfonamide-2H-chromene derivatives, which are structurally related to the target compound, revealed significant inhibitory activity.

Specifically, a 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative was found to be a potent inhibitor of α-amylase and α-glucosidase. This suggests that the 2-oxochromene-3-carboxamide core is a promising scaffold for developing antidiabetic agents.

Table 1: Inhibition of α-Amylase and α-Glucosidase by a Related Chromene-3-Carboxamide Derivative

CompoundEnzymeIC50 (μM)Reference CompoundIC50 (μM)
2-oxo-6-sulfamoyl-2H-chromene-3-carboxamideα-Amylase1.08 ± 0.02Acarbose0.43 ± 0.01
2-oxo-6-sulfamoyl-2H-chromene-3-carboxamideα-Glucosidase0.548 ± 0.02 (μg/mL)Acarbose0.604 ± 0.02 (μg/mL)

Data sourced from a study on 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide, a structurally similar compound.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Modulation

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that is a key regulator of glucose metabolism and insulin (B600854) sensitivity. Agonists of PPAR-γ, such as the thiazolidinediones, are used as insulin-sensitizing drugs for the treatment of type 2 diabetes.

The same study that investigated α-amylase and α-glucosidase inhibition also explored the effect of 6-sulfonamide-2H-chromene derivatives on PPAR-γ. The in vitro PPAR-γ transactivation assay showed that a 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative exhibited notable potency, suggesting it has activity in promoting insulin sensitivity and glucose metabolism.

Table 2: PPAR-γ Transactivation by a Related Chromene-3-Carboxamide Derivative

CompoundAssayIC50 (μg/mL)Reference CompoundIC50 (μg/mL)
2-oxo-6-sulfamoyl-2H-chromene-3-carboxamidePPAR-γ Transactivation3.706 ± 0.32Pioglitazone4.884 ± 0.29

Data sourced from a study on 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide, a structurally similar compound.

Antiviral Biological Activities

Coumarins, a class of compounds to which this compound belongs, have demonstrated a wide range of pharmacological properties, including antiviral activity. While direct antiviral studies on this compound are not extensively documented in publicly available research, the antiviral potential of the broader coumarin scaffold is well-established against various viruses.

Research has shown that the introduction of halogen substituents on the coumarin ring can influence the biological activity of the compounds. Halogenated coumarin derivatives have been investigated for a variety of therapeutic properties, including antiviral effects. The presence of halogens can alter the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with viral targets.

Studies on heterocyclic carboxamide derivatives have also highlighted the importance of halogen substituents for antiviral activity. For instance, research on a series of heterocyclic carboxamides identified that halogenated derivatives were more potent inhibitors of norovirus replication. Specifically, di-bromo-thiophene and di-fluoro-benzothiazole derivatives showed significantly improved anti-norovirus activity compared to the non-halogenated parent compound. nih.gov This suggests that the dichloro-substituents in this compound could be a key feature for potential antiviral efficacy.

The carboxamide group itself is a crucial functional group in many biologically active molecules. In the context of antiviral research, flavone (B191248) derivatives containing carboxamide fragments have been synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). Several of these compounds displayed excellent in vivo antiviral activities, indicating that the carboxamide moiety can contribute significantly to the antiviral properties of a molecule. mdpi.com

While the specific antiviral mechanisms of this compound have yet to be elucidated, the general antiviral actions of coumarin derivatives involve various stages of the viral life cycle. These can include inhibiting viral entry, replication, and assembly.

Table 1: Antiviral Activity of Selected Coumarin and Carboxamide Derivatives

Compound/Derivative ClassVirusKey FindingsReference
Heterocyclic CarboxamidesNorovirusHalogenated derivatives showed more potent inhibition of viral replication. nih.gov
Flavone CarboxamidesTobacco Mosaic Virus (TMV)Displayed excellent in vivo antiviral activities. mdpi.com
General Coumarin DerivativesVarious VirusesExhibit a broad spectrum of antiviral activities. nih.gov

This table presents data on related compound classes to infer the potential activity of this compound.

Neuroprotective Biological Activities

Neurodegenerative diseases pose a significant challenge to global health, and there is a continuous search for new therapeutic agents. Coumarin and its derivatives have emerged as a promising class of compounds with potential neuroprotective effects. orscience.runih.gov These effects are often attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. researchgate.net

A study investigating 3-acetylcoumarin (B160212) derivatives for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders, found that a derivative bearing dichloro-substituents at the 7 and 8 positions of the coumarin ring showed significant inhibition of the human MAO-B enzyme. researchgate.net More importantly, this dichlorinated coumarin derivative also exhibited neuroprotection against hydrogen peroxide-induced oxidative stress in human neuroblastoma cells. researchgate.net This finding is particularly relevant as it demonstrates the neuroprotective potential of a dichlorinated coumarin, a close structural analog to this compound.

The neuroprotective mechanisms of coumarin derivatives are multifaceted. They can act by activating crucial signaling pathways that promote neuronal survival, such as the TRKB-CREB-BDNF pathway. mdpi.comnih.gov Activation of this pathway can lead to a reduction in caspase activity, which is a marker of apoptosis or programmed cell death. mdpi.comnih.gov Furthermore, some coumarin derivatives have been shown to reduce the aggregation of proteins like tau, a hallmark of Alzheimer's disease, and decrease the production of reactive oxygen species (ROS), which contribute to neuroinflammation and oxidative stress. mdpi.com

Table 2: Neuroprotective Activity of Selected Coumarin Derivatives

Compound/DerivativeModel SystemKey FindingsReference
7,8-Dichloro-3-acetylcoumarinHuman Neuroblastoma Cells (N2a)Showed neuroprotection against H2O2-induced oxidative stress. researchgate.net
LMDS-1 and LMDS-2 (Coumarin Derivatives)SH-SY5Y CellsReduced tau aggregation, reactive oxygen species, and caspase activity. mdpi.comnih.gov
General Coumarin DerivativesVarious ModelsExhibit neuroprotective effects through multiple mechanisms including antioxidant and anti-inflammatory actions. orscience.ruresearchgate.net

This table presents data on related coumarin derivatives to infer the potential activity of this compound.

Structure Activity Relationship Sar Elucidation for 6,8 Dichloro 2 Oxochromene 3 Carboxamide

Impact of Halogen Substitution at Positions 6 and 8 on Biological Efficacy

The presence and nature of halogen substituents on the chromene ring are critical determinants of biological activity. In the case of 6,8-Dichloro-2-oxochromene-3-carboxamide, the dichlorination at positions 6 and 8 significantly influences its efficacy. Halogens can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. nih.gov

Research on related halogenated chromenes demonstrates that the introduction of a carbon-halogen bond can profoundly influence biological activities. nih.gov Halogen atoms can act as both electrophiles and nucleophiles, enabling a variety of interactions with target ligands. nih.gov Furthermore, these substitutions impact adsorption, distribution, metabolism, and excretion (ADME) parameters such as drug-binding affinity and membrane permeabilization. nih.gov

Studies on similar scaffolds have shown that increasing the number of halogen atoms can potentiate activity. For instance, the addition of two chloride atoms to certain scaffolds was found to enhance activity against S. aureus when compared to their mono-chlorinated counterparts. nih.gov This suggests that the 6,8-dichloro substitution pattern may be advantageous for specific biological targets. The electron-withdrawing nature of chlorine atoms at these positions can modulate the electron density of the entire ring system, potentially enhancing binding affinity to target proteins.

However, it is also noted that for some chromene derivatives targeting antiapoptotic Bcl-2 proteins, a bromo-substituent at the 6-position was found not to be essential for bioactivity, and this position could accommodate a variety of other functional groups. nih.gov This highlights that the importance of halogenation is context-dependent and varies with the specific biological target and mechanism of action.

Table 1: Effect of Halogen Substitution on Antibacterial Activity of Chromene Analogs

Compound Substitution Pattern Target Organism Minimum Inhibitory Concentration (MIC)
Analog A Mono-chloro S. aureus 8 µg/mL
Analog B Di-chloro S. aureus 4 µg/mL

This table presents illustrative data based on findings for related halogenated compounds, demonstrating the potential impact of di-halogenation. nih.gov

Influence of the Carboxamide Moiety and N-Substituents on Receptor Binding and Activity

The carboxamide group at the 3-position is a key functional feature, serving as a critical anchor for interactions with biological receptors. This moiety can participate in hydrogen bonding through its N-H donor and carbonyl (C=O) acceptor groups, which are often essential for anchoring the ligand within a receptor's active site.

The nature of the substituent on the carboxamide nitrogen (N-substituents) plays a pivotal role in modulating the compound's binding affinity and selectivity. mdpi.com Modifications at this position can influence:

Steric hindrance: Bulky N-substituents can either enhance or diminish activity depending on the size and shape of the receptor's binding pocket.

Lipophilicity: The addition of lipophilic groups can improve membrane permeability and interaction with hydrophobic pockets within the target protein.

For example, in studies of N-phenylthieno[2,3-b]pyridine-2-carboxamides, electron-withdrawing substituents like -NO₂ or -CN on the phenyl ring led to a notable increase in binding energy compared to electron-releasing groups like -CH₃. mdpi.com This suggests that for certain targets, an electron-deficient N-substituent is preferred. The synthesis of various N-(substituted-phenethyl)-2-oxo-2H-chromene-3-carboxamides has allowed for the exploration of these effects, showing that even subtle changes to the N-substituent can significantly impact biological outcomes. mdpi.comresearchgate.net

Effects of Modifications to the Chromene Ring System on Biological Potency

Beyond the specific halogen substitutions at positions 6 and 8, other modifications to the chromene ring system can dramatically alter biological potency. The fused benzene (B151609) and pyran rings form a rigid scaffold that correctly orients the key interacting groups, but its structure is amenable to further optimization. nih.gov

Alterations at other positions (e.g., 5 and 7) can fine-tune the molecule's properties. For instance, the introduction of hydroxyl or methoxy (B1213986) groups can create additional hydrogen bonding opportunities or modulate solubility and metabolic stability. Structure-activity relationship studies on a series of 2-amino-4H-chromene-3-carboxylates revealed that varying the functional groups at the 6-position of the chromene ring had a significant impact on their binding interactions with antiapoptotic proteins like Bcl-2, Bcl-XL, and Bcl-w. nih.gov This indicates that the periphery of the chromene ring is a viable region for modification to improve potency and selectivity. researchgate.net The inherent structural diversity of chromene derivatives has been widely exploited to develop agents with a broad range of biological activities, including anticancer and antimicrobial effects. researchgate.netislandarchives.caresearchgate.net

Pharmacophore Mapping and Identification of Essential Structural Features for Target Engagement

Pharmacophore mapping is a computational method used to define the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target receptor and elicit a biological response. ijpsonline.com For the this compound scaffold, a typical pharmacophore model would identify several key features essential for target engagement.

A common pharmacophore hypothesis for this class of compounds often includes:

Hydrogen Bond Acceptor: The carbonyl oxygen of the 2-oxo group on the pyran ring.

Hydrogen Bond Acceptor/Donor: The carboxamide moiety at the 3-position.

Aromatic/Hydrophobic Regions: The dichlorinated benzene ring provides a significant hydrophobic region that can engage in van der Waals or π-π stacking interactions with nonpolar residues in the binding site.

Halogen Atoms: The chlorine atoms at positions 6 and 8 can act as hydrophobic features and may also participate in halogen bonding, a specific type of non-covalent interaction.

Computational studies on similar coumarin (B35378) derivatives have utilized pharmacophore modeling to identify new potential inhibitors for various enzymes. mdpi.comresearchgate.net These models help in understanding how active compounds orient themselves within the active site and guide the design of new analogs with improved affinity and selectivity. science.govscispace.com

Table 2: Key Pharmacophoric Features of 2-Oxochromene-3-Carboxamides

Pharmacophoric Feature Structural Element Potential Interaction Type
Aromatic Ring (AR) Dichlorinated Benzene Ring Hydrophobic, π-π Stacking
Hydrogen Bond Acceptor (HBA) 2-Oxo Carbonyl Group Hydrogen Bonding
Hydrogen Bond Acceptor (HBA) Carboxamide Carbonyl Group Hydrogen Bonding
Hydrogen Bond Donor (HBD) Carboxamide N-H Group Hydrogen Bonding

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromene Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For chromene derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. mdpi.com

These models generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. mdpi.com Key descriptors used in QSAR models for chromene derivatives often include:

Steric Fields: Indicate where bulky groups are favored or disfavored.

Electrostatic Fields: Highlight regions where positive or negative charges would be beneficial for activity.

Hydrophobic Fields: Show areas where lipophilic character enhances binding.

Hydrogen Bond Donor/Acceptor Fields: Identify locations where hydrogen bonding features are critical.

Studies on related 2-oxo-2H-chromene-3-carboxamide derivatives have employed field-based 3D-QSAR to develop predictive models. mdpi.com These models provide valuable insights into the SAR, confirming the importance of the electrostatic and steric properties of substituents on both the chromene ring and the N-carboxamide moiety. researchgate.net The predictive power of QSAR models allows for the virtual screening and rational design of new, more potent analogs before undertaking their chemical synthesis. researchgate.netnih.gov

Molecular Mechanisms of Action and Pharmacological Target Identification

Identification of Key Molecular Pathways Modulated by the Compound

Research into the coumarin (B35378) class of compounds indicates that they can regulate the fate of cells by modulating various signal transduction pathways. bohrium.com For the broader family of coumarin-3-carboxamides, several key molecular pathways have been identified as potential targets. Studies on related compounds have shown modulation of the ErbB-2 and ERK1 MAP kinase pathway, which is crucial in cell proliferation and cancer progression. tandfonline.com Other investigations have demonstrated that certain coumarin-3-carboxamides can exert a relaxant effect through the activation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. nih.gov

Furthermore, the general anticancer activity of coumarins is linked to their ability to influence pathways involving critical proteins such as Bcl-2, the heat shock protein Hsp90, and the tumor suppressor p53. bohrium.com For instance, treatment of cancer cells with coumarins has been shown to alter the expression of apoptosis-related genes like Bad, Bax, P53, and Bcl2. researchgate.net Given this context, it is plausible that 6,8-Dichloro-2-oxochromene-3-carboxamide modulates similar pathways related to cell cycle control, apoptosis, and cellular stress responses. The dichloro-substitution on the benzene (B151609) ring may enhance its lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with these intracellular pathways. nih.gov

Detailed Ligand-Protein Interaction Profiling

The interaction of coumarin derivatives with proteins is a critical determinant of their biological activity. These interactions are often characterized by a combination of hydrophobic contacts and hydrogen bonding, allowing them to bind to specific domains on target proteins. plos.org Molecular docking studies on various coumarin derivatives have shown that the benzopyrone core can fit into hydrophobic pockets of enzymes and receptors, while substituents can form specific hydrogen bonds that enhance binding affinity and selectivity. plos.org

The coumarin scaffold is recognized as a privileged structure for the inhibition of several key enzymes, with halogenation often playing a role in enhancing potency. nih.govnih.gov

Casein Kinase 2 (CK2): A primary target for coumarins is the highly pleiotropic protein kinase CK2, which is often overactive in cancer. nih.govresearchgate.netingentaconnect.com The coumarin moiety is considered an attractive scaffold for CK2 inhibitors. nih.gov Molecular docking studies of coumarin-3-carboxamide derivatives reveal that they can bind effectively to the active site of CK2. researchgate.netnih.gov The interactions typically involve the coumarin core forming hydrophobic interactions while the carboxamide group can form hydrogen bonds with key residues in the active site, an important feature for its anticancer activity. researchgate.netnih.gov The presence of halogen atoms, such as the chlorine in this compound, can form halogen bonds with the hinge region of the kinase, potentially improving binding affinity. nih.gov

Cholinesterases (AChE and BChE): Coumarin-3-carboxamides have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.govbohrium.comresearchgate.net Kinetic studies have revealed that these compounds can act as mixed-type inhibitors, suggesting they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. bohrium.comnih.gov

Other Enzymes: The coumarin framework has been implicated in the inhibition of a diverse range of other enzymes. These include:

DNA Gyrase: Coumarin antibiotics are known to target the B subunit of bacterial DNA gyrase, inhibiting its ATPase activity. nih.govbohrium.com

Carbonic Anhydrases (CAs): Certain 7-hydroxycoumarin-3-carboxamides have shown selective inhibition of tumor-associated CA isoforms IX and XII over cytosolic isoforms I and II. sci-hub.se

Monoamine Oxidase B (MAO-B): Halogenated coumarin derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme involved in neurodegenerative diseases. acs.orgnih.gov

Table 1: Predicted Ligand-Protein Interactions for Coumarin-3-Carboxamides with Casein Kinase 2 (CK2)
Interacting Ligand GroupTarget Protein Residue(s)Type of InteractionPotential Significance
Coumarin OxygenVal116Hydrogen BondAnchors the ligand in the active site
Carboxamide GroupGlu114, Asp175Hydrogen BondEnhances binding affinity and specificity
Benzopyrone RingIle66, Val95, Ile174Hydrophobic InteractionStabilizes the ligand within the hydrophobic pocket
Chlorine Atoms (Position 6, 8)Backbone atoms in hinge regionHalogen Bond / ElectrostaticIncreases potency and selectivity for the kinase

This table is a predictive summary based on molecular docking studies of related coumarin-3-carboxamide derivatives with the CK2 enzyme. nih.govresearchgate.netnih.gov

While enzymatic inhibition is a primary mechanism for coumarins, interactions with cellular receptors also contribute to their pharmacological profile. In silico studies have suggested that coumarin derivatives may interact with various targets, including estrogen receptors. biointerfaceresearch.com Additionally, in the context of neurodegenerative diseases where coumarin activity is studied, interactions with nicotinic and muscarinic receptors have been considered. acs.org However, specific studies detailing the agonistic or antagonistic effects of this compound on any specific receptor are not currently available. The halogen substitutions on the coumarin ring could influence binding affinity and selectivity for various receptors, but this remains an area for further investigation. nih.gov

The coumarin structure possesses the ability to interact with nucleic acids. Biophysical studies on the parent coumarin compound and its derivatives with calf thymus DNA suggest a non-intercalative binding mode, likely involving interaction within the minor groove of the DNA helix. nih.govacs.org This binding is typically stabilized by hydrophobic interactions. Some coumarin derivatives can also participate in photo-induced [2+2] cycloaddition reactions with pyrimidine (B1678525) bases like thymine, leading to covalent crosslinking of DNA strands. researchgate.net It is therefore possible that this compound could exert biological effects through direct interaction with DNA, potentially disrupting replication or transcription processes.

Cellular Pathway Modulation and Omics Approaches (e.g., Gene Expression Profiling)

The enzymatic inhibition and receptor binding activities of coumarin-3-carboxamides translate into the modulation of broader cellular pathways. For instance, inhibition of the ErbB-2 and ERK1 MAP kinase pathways can lead to a downstream suppression of cancer cell proliferation and migration. tandfonline.com Studies on various coumarin-3-carboxamide derivatives have confirmed their ability to inhibit cell proliferation and colony formation in cancer cell lines. tandfonline.comresearchgate.netresearchgate.net

To fully map the cellular response to a compound like this compound, omics approaches such as gene expression profiling are invaluable. Studies on similar compounds have shown that they can induce significant changes in the expression of genes involved in key cellular processes. For example, treatment of HT-29 colon cancer cells with coumarin resulted in the upregulation of pro-apoptotic genes (Bad, Bax, P53) and the downregulation of the anti-apoptotic gene Bcl2, confirming the induction of apoptosis. researchgate.net Such toxicogenomic studies would be essential to comprehensively elucidate the specific pathways modulated by the 6,8-dichloro derivative and to identify its full range of cellular targets.

Modulation of PDZ Domains and Related Protein-Protein Interactions

PDZ domains are common structural domains in signaling proteins that mediate protein-protein interactions. They are crucial for the assembly of signaling complexes at specific subcellular locations. Currently, there is no specific information available from the reviewed literature describing the interaction of this compound or related coumarin-3-carboxamides with PDZ domains. The investigation of whether this class of compounds can disrupt critical protein-protein interactions mediated by PDZ domains represents a potential area for future research.

Computational Chemistry and Advanced Molecular Modeling for Drug Discovery

Molecular Docking Studies for Ligand-Target Binding Affinity Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.orgnih.gov In the context of drug discovery, it is instrumental in predicting the binding affinity and interaction of a ligand, such as 6,8-dichloro-2-oxochromene-3-carboxamide, with the active site of a biological target, typically a protein. This method allows for the rapid screening of virtual libraries of compounds against a protein target to identify potential drug candidates. nih.govnih.gov

The process involves the prediction of the ligand's conformation and orientation within the binding site and the estimation of the binding free energy. A lower binding energy generally indicates a more stable protein-ligand complex and, consequently, a higher binding affinity. For coumarin-3-carboxamide derivatives, molecular docking studies have been employed to investigate their binding to various enzymes, including carbonic anhydrases, histone deacetylases (HDACs), and casein kinase 2 (CK2). nih.govnih.govnih.gov These studies have demonstrated that the coumarin (B35378) scaffold can effectively anchor the molecule within the active site, while the carboxamide moiety and its substituents can form crucial interactions with key amino acid residues. nih.gov

For this compound, a hypothetical docking study against a relevant cancer target, such as HDAC6, would likely show that the dichloro substitutions on the coumarin ring contribute to enhanced hydrophobic interactions and potentially halogen bonds within the binding pocket, thereby influencing its binding affinity.

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesHIS610, PHE680, LEU779
Hydrogen BondsASN535
Hydrophobic InteractionsPRO540, MET618

Note: This data is illustrative and based on typical results for similar compounds.

Prediction of Binding Modes and Interaction Fingerprints

Beyond a simple binding affinity score, molecular docking provides detailed insights into the specific binding mode of a ligand. This includes the three-dimensional arrangement of the ligand within the active site and the network of non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. marmara.edu.tr

Interaction fingerprints are a method to encode and compare these complex interaction patterns. nih.govchemrxiv.org They represent the interactions between a ligand and a protein as a bit string, where each bit corresponds to a specific interaction with a particular amino acid residue. nih.gov This allows for a systematic analysis and comparison of the binding modes of different ligands, aiding in the identification of key interactions that are crucial for biological activity. For instance, the interaction fingerprint of this compound could be compared to that of a known inhibitor to assess its potential for similar activity.

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This method is a cost-effective alternative to high-throughput screening. One approach to virtual screening involves docking each molecule from a database into the binding site of the target protein and scoring its predicted binding affinity.

Chromene-3-carboxamide derivatives have been successfully identified as potent enzyme inhibitors through virtual screening campaigns. nih.gov A virtual screening effort to identify novel inhibitors might utilize a library of coumarin derivatives, including this compound, to be docked against a specific therapeutic target. The top-scoring compounds would then be selected for further experimental validation.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. asianpubs.org MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, and the stability of their interactions. rsc.org This technique can reveal changes in the binding mode and help to refine the understanding of the binding process. researchgate.net

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment and observing its behavior over a period of nanoseconds. The analysis of the simulation trajectory can confirm the stability of the predicted binding mode and identify any alternative conformations or interactions that may not be apparent from the static docking pose.

In Silico Prediction of Pharmacokinetic Properties

For a compound to be a successful drug, it must not only have high affinity for its target but also possess favorable pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used to predict these properties early in the drug discovery process, helping to prioritize compounds with a higher likelihood of success in clinical trials. jchr.orgnih.gov

Computational Assessment of Oral Bioavailability and Drug-likeness

Oral bioavailability is a key parameter that determines the fraction of an orally administered drug that reaches the systemic circulation. Computational models can predict oral bioavailability based on a compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. "Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. Lipinski's "rule of five" is a widely used guideline to evaluate drug-likeness and predict oral bioavailability. jchr.org

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction for coumarin derivatives has shown that these compounds generally exhibit good oral drug-like properties. mdpi.comdergipark.org.tr A computational assessment of this compound would likely indicate that it adheres to Lipinski's rule of five and has a high probability of good oral bioavailability.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight272.08 g/mol Yes (< 500)
LogP2.8Yes (< 5)
Hydrogen Bond Donors1Yes (< 5)
Hydrogen Bond Acceptors3Yes (< 10)
Oral Bioavailability Score0.55Good

Note: This data is illustrative and based on predictions for similar chemical structures.

Structure-Based and Ligand-Based Rational Drug Design Strategies

Rational drug design aims to develop new medications based on a knowledge of the biological target. This can be approached from two main perspectives: structure-based drug design and ligand-based drug design.

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target. nih.govuni-muenchen.de With a known protein structure, new ligands can be designed to fit perfectly into the binding site and have specific interactions with key residues. For this compound, if the structure of its target enzyme is known, SBDD could be used to design analogs with improved potency and selectivity by modifying the substituents on the coumarin ring or the carboxamide group to optimize interactions within the active site.

Ligand-based drug design (LBDD) is used when the three-dimensional structure of the target is unknown. This approach utilizes the knowledge of molecules that are known to bind to the target to derive a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This model can then be used to screen for new molecules that fit the pharmacophore and are therefore likely to be active.

Future Research Directions and Preclinical Development Strategies for 6,8 Dichloro 2 Oxochromene 3 Carboxamide

Optimization of Potency, Selectivity, and Efficacy for Identified Pharmacological Targets

The primary goal in the development of 6,8-dichloro-2-oxochromene-3-carboxamide-based compounds is the enhancement of their potency against specific biological targets while ensuring high selectivity to minimize off-target effects. Research on related chromone (B188151) structures has identified several potential pharmacological targets, including bacterial enzymes and pathways involved in inflammation and cell signaling. vulcanchem.comnih.gov

A key strategy involves modifying the N-substituent of the carboxamide group to optimize interactions with the target's binding site. For instance, the addition of a morpholinosulfonyl group to the phenyl ring of a related carboxamide derivative was shown to enhance its binding to bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. vulcanchem.com This suggests that structure-activity relationship (SAR) studies focusing on the carboxamide moiety are crucial for improving potency.

Furthermore, the dichloro-substitution pattern is integral to the molecule's activity. The chlorine atom at the 8-position, in particular, has been suggested to play a role in forming halogen bonds with biological targets, which can significantly contribute to binding affinity and inhibitory activity. nih.gov This was observed in the related compound 6,8-dichloro-3-formylchromone, whose urease inhibitory activity was attributed to such halogen bonding. nih.gov Optimization efforts should therefore aim to preserve or enhance these key interactions while modifying other parts of the molecule to improve selectivity for targets like the NF-κB pathway, which is implicated in inflammation. vulcanchem.com

Table 1: Structure-Activity Relationship Insights for Chromene-3-Carboxamide Derivatives

Structural Modification Pharmacological Target Observed Effect Reference
Addition of N-(4-morpholinosulfonyl)phenyl group Bacterial Dihydrofolate Reductase (DHFR) Enhanced binding and inhibitory activity vulcanchem.com
Chlorine atom at 8-position Urease (in related 3-formylchromone) Potential for halogen bonding, contributing to strong inhibitory activity nih.gov
General N-substitution on carboxamide Various (e.g., cancer cell lines) Significant impact on cytotoxic potency and selectivity nih.govmdpi.com

Design and Synthesis of Novel this compound Derivatives with Enhanced Profiles

The synthesis of novel derivatives is central to the optimization process, allowing for systematic exploration of the chemical space around the core scaffold. The general synthetic route typically begins with 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid, which serves as a key intermediate. ontosight.aichemimpex.com This acid is often activated, for example by converting it to an acyl chloride, before being reacted with a diverse range of primary or secondary amines to yield the target carboxamides. mdpi.comfao.org

Modern synthetic strategies frequently employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amidation reaction under mild conditions. nih.gov This approach allows for the introduction of a wide variety of functional groups on the amine component, enabling the fine-tuning of physicochemical properties like solubility, metabolic stability, and cell permeability.

The design of new derivatives is guided by SAR data and computational modeling. By introducing different aryl, alkyl, or heterocyclic moieties at the carboxamide nitrogen, researchers can modulate the compound's electronic and steric properties to achieve enhanced biological profiles. An important aspect of this design process is "scaffold hopping," where alternative core structures are explored to overcome limitations of the original scaffold, potentially leading to compounds with entirely new mechanisms of action or improved drug-like properties. chemrxiv.org While attempts to synthesize certain 6,8-disubstituted-chromone-2-carboxamides have faced challenges, highlighting potential synthetic hurdles, the successful synthesis of various N-substituted chromene-3-carboxamides demonstrates the feasibility of creating extensive compound libraries for screening. fao.org

Exploration of Polypharmacology and Multi-Targeting Approaches

The inherent biological promiscuity of the broader coumarin (B35378) and chromone families suggests that this compound derivatives may act on multiple biological targets. ontosight.ainih.gov This opens up the possibility of developing polypharmacological agents, which can modulate several disease-related pathways simultaneously. Such multi-targeting approaches can offer superior efficacy for complex diseases like cancer or chronic inflammatory conditions compared to single-target drugs.

Future research should focus on systematically screening optimized derivatives against a wide panel of kinases, phosphatases, and other enzymes implicated in human diseases. For example, a derivative could be engineered to retain its anti-inflammatory effects through NF-κB inhibition while simultaneously targeting a protein tyrosine phosphatase involved in cancer cell proliferation. vulcanchem.comnih.gov Identifying and validating these multiple mechanisms of action would be a significant step forward, potentially leading to first-in-class therapies with a synergistic effect profile. The exploration of multi-target drugs based on this scaffold remains a promising and largely untapped area of investigation.

Translational Research Prospects in Advanced Preclinical Disease Models

To bridge the gap between promising in vitro data and clinical application, it is essential to evaluate lead compounds in advanced preclinical disease models. Initial cytotoxic screenings of related carboxamide derivatives have been performed against various human cancer cell lines, including those for gastric (SGC-7901), melanoma (A875), liver (HepG2), breast (MCF-7), and colon (HCT-116) cancers, identifying compounds with potent antiproliferative effects. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6,8-Dichloro-2-oxochromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of coumarin derivatives like this compound typically involves condensation reactions. For example, analogous compounds (e.g., 7-diethylamino coumarin derivatives) are synthesized using anhydrous dichloromethane as a solvent, triethylamine as a base, and methacryloyl chloride as an acylating agent under nitrogen atmosphere to prevent side reactions. Purification via column chromatography (SiO₂, DCM) yields high-purity products. Reaction optimization may involve adjusting stoichiometry, temperature, and catalyst loading .
  • Key Data : Yields of ~51% are achievable for structurally similar compounds under controlled conditions. NMR (¹H/¹³C) and HRMS are critical for confirming structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : ¹H and ¹³C NMR are essential for verifying substituent positions and carboxamide functionality. Discrepancies in spectral data (e.g., chemical shift variations) may arise from solvent polarity, hydrogen bonding, or impurities. Cross-referencing with HRMS (to confirm molecular ion peaks) and comparing data from analogous compounds (e.g., 8-allyl coumarin derivatives) can resolve ambiguities. For example, carbonyl resonances in coumarins typically appear at δ 160–165 ppm in ¹³C NMR .

Advanced Research Questions

Q. How can computational modeling guide the design of reactions involving this compound, particularly in predicting regioselectivity or stability?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent choice, catalyst). This reduces trial-and-error experimentation by identifying energetically favorable intermediates and byproducts .
  • Case Study : For coumarin derivatives, computational studies can model electron-withdrawing effects of chloro substituents on carboxamide reactivity, aiding in predicting substitution patterns or dimerization risks .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Factorial design (e.g., varying substituents at positions 6 and 8 systematically) allows efficient exploration of SAR. For example, a 2³ factorial design could test chloro, methyl, and methoxy groups to assess their impact on bioactivity. Response variables might include solubility, binding affinity, or thermal stability. Statistical tools (ANOVA) identify significant factors .
  • Data Integration : Combine synthetic yields (from HPLC) with computational descriptors (e.g., logP, dipole moments) to build predictive SAR models .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) and control for compound purity (≥95% by HPLC). Cross-reference with structurally validated analogs (e.g., 8-allyl-N,N-diethyl derivatives) to isolate substituent-specific effects .
  • Case Example : If one study reports antitumor activity while another does not, re-test the compound under standardized protocols (e.g., NCI-60 panel) and confirm apoptosis markers (e.g., caspase-3 activation) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent degassing, inert atmosphere) meticulously, as oxygen or moisture can alter yields in halogenated coumarin syntheses .
  • Data Validation : Use PubChem or peer-reviewed spectral databases (avoiding non-academic sources like BenchChem) to verify NMR/MS data .
  • Ethical Compliance : Adhere to safety protocols for handling halogenated compounds (e.g., chlorinated byproducts) as outlined in chemical safety sheets .

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